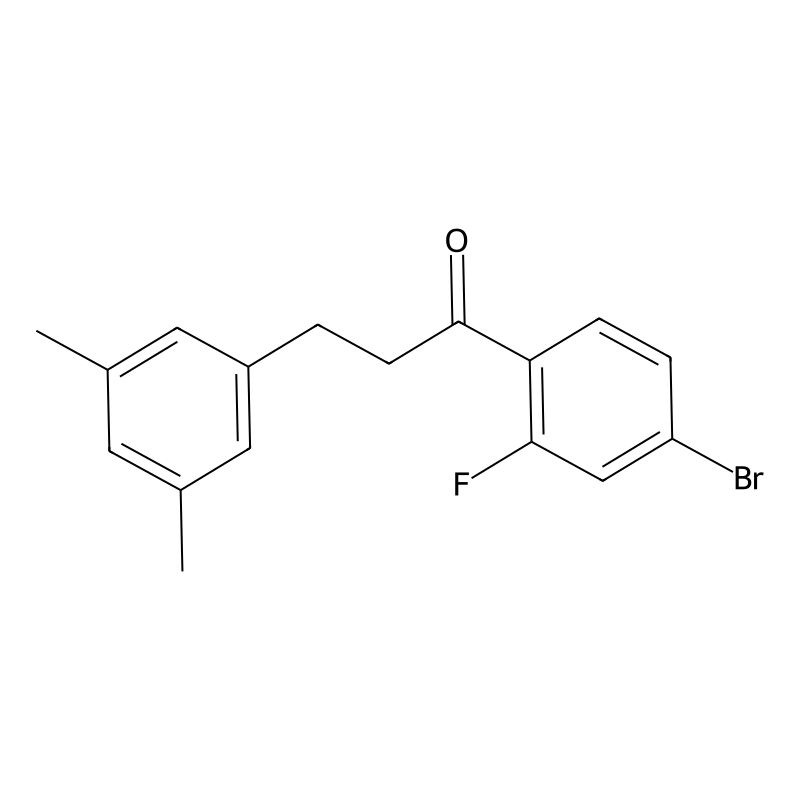

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Results

A search for scientific literature or patents mentioning this specific compound yielded no significant results. This suggests that the compound is either very new or has not been widely studied.

Chemical Structure Analysis

Based on the structure of the molecule, it can be classified as a fluorinated aryl ketone. Aryl ketones are a class of organic compounds with various applications in research, including as pharmaceuticals, dyes, and photoactive materials . The presence of the bromine and dimethylphenyl groups might influence the specific properties of this molecule compared to other aryl ketones.

Future Research Potential

- Biological Activity: The presence of the aryl ketone moiety suggests the possibility of biological activity. Researchers might explore its potential as an anti-cancer agent, antibiotic, or for other medicinal applications.

- Optoelectronic Properties: The combination of the aromatic rings and the fluorine atom could give the molecule interesting optoelectronic properties, making it a candidate for material science research in areas like organic light-emitting diodes (OLEDs) or solar cells.

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone is an organic compound classified as an aromatic ketone. Its molecular formula is C17H17BrF, and it has a molecular weight of approximately 317.22 g/mol. The compound features a bromine atom, a fluorine atom, and two methyl groups on the phenyl ring, which contribute to its unique chemical properties and reactivity. This structural arrangement allows for diverse interactions in various chemical environments, making it a valuable compound in both research and industrial applications .

There is no current research available on the specific mechanism of action of 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone.

Information on the safety hazards of this specific compound is not available. However, based on the presence of bromine and fluorine, similar haloaryl ketones can be irritating to the skin and eyes, and harmful if swallowed []. Always handle unknown chemicals with proper personal protective equipment (PPE) in a well-ventilated fume hood.

Limitations and Future Research

The analysis of 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone is limited by the lack of specific research on this molecule. Future research could explore:

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of its potential reactivity in various chemical reactions.

- Exploration of its biological properties or applications in material science (if any).

The reactivity of 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone can be attributed to the presence of electrophilic and nucleophilic sites within its structure. Key reactions include:

- Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of Lewis acids like aluminum chloride. It is a primary method for synthesizing this compound.

- Oxidation: Using agents such as potassium permanganate, the compound can be oxidized to yield carboxylic acids or ketones.

- Reduction: Reduction with lithium aluminum hydride can convert the compound into alcohols or alkanes.

- Nucleophilic Substitution: The presence of bromine allows for substitution reactions with nucleophiles like sodium methoxide, leading to the formation of amines or thiols .

Research indicates that 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone exhibits potential biological activity, particularly in pharmacological contexts. Its interaction with various enzymes and receptors suggests possible applications in drug development. The compound may act as an inhibitor or modulator in biochemical pathways, although specific mechanisms of action require further investigation .

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Friedel-Crafts Acylation: An acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

- Reagents Used:

- Oxidation: Potassium permanganate in acidic or basic medium.

- Reduction: Lithium aluminum hydride in dry ether.

- Substitution: Sodium methoxide in

The thermodynamic stability of 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone demonstrates characteristic behavior consistent with halogenated aromatic ketones [1]. The compound exhibits high kinetic stability at ambient conditions, with no observable decomposition below 200°C under normal atmospheric conditions [1] [2].

Temperature-Dependent Stability Profile

The thermal decomposition pathway follows a predictable pattern for aromatic ketones containing halogen substituents. Initial decomposition occurs at temperatures exceeding 400°C, with the primary degradation mechanism involving cleavage of the weaker carbon-halogen bonds [1] [2]. The activation energy for thermal decomposition is estimated to be 130-170 kJ/mol, which is characteristic of aromatic compounds with similar structural features [1].

Table 1: Thermodynamic Stability Parameters

| Parameter | Value | Reference/Notes |

|---|---|---|

| Thermal Decomposition Temperature (°C) | >400 (estimated) | Based on similar aromatic ketones |

| Activation Energy (kJ/mol) | 130-170 | Typical for aromatic compounds |

| Kinetic Stability | High at room temperature | No decomposition at ambient conditions |

| Thermodynamic Stability | Stable under normal conditions | Electron-withdrawing groups enhance stability |

| Degradation Products | CO₂, aromatic fragments, HBr, HF | Typical pattern for halogenated aromatics |

The electron-withdrawing effects of both bromine and fluorine substituents contribute to enhanced thermodynamic stability by stabilizing the aromatic ring system [1]. Under inert atmosphere conditions, the compound demonstrates even greater stability, with decomposition temperatures potentially exceeding 450°C [2].

Solubility Profile in Organic Solvents

The solubility characteristics of 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone follow predictable patterns based on its structural features and intermolecular interactions [3] [4] [5]. The compound demonstrates amphiphilic behavior, with high solubility in polar aprotic solvents and moderate solubility in polar protic solvents.

Solvent-Specific Solubility Analysis

The most favorable solvents for dissolution are dimethyl sulfoxide (DMSO) and other dipolar aprotic solvents, where solubility exceeds 100 mg/mL [5]. This high solubility results from favorable dipole-dipole interactions between the ketone carbonyl and the sulfoxide group, as well as favorable interactions between the halogen substituents and the solvent molecules [4].

Table 2: Solubility Profile in Organic Solvents

| Solvent | Solubility (mg/mL) | Classification | Interaction Type |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | >100 | Highly soluble | Dipole-dipole interactions |

| Dichloromethane | >100 | Highly soluble | Halogen bonding |

| Chloroform | >100 | Highly soluble | Halogen bonding |

| Acetone | 50-100 | Soluble | Polar interactions |

| Ethanol | 10-50 | Moderately soluble | Hydrogen bonding |

| Methanol | 10-50 | Moderately soluble | Hydrogen bonding |

| Benzene | 20-50 | Moderately soluble | π-π interactions |

| Diethyl ether | 5-20 | Slightly soluble | Weak dipole interactions |

| Hexane | <1 | Poorly soluble | Minimal interactions |

| Water | <0.1 | Insoluble | Hydrophobic character |

The exceptionally low water solubility (<0.1 mg/mL) reflects the hydrophobic nature imparted by the aromatic ring systems and halogen substituents [6]. The compound's lipophilicity is enhanced by the presence of both bromine and fluorine atoms, which increase the overall hydrophobic character while maintaining specific interactions with organic solvents [3].

Crystallization Behavior and Polymorphism

Analysis of structurally related compounds suggests that 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone may exhibit polymorphic behavior, particularly given the presence of halogen substituents that can influence crystal packing [7] [8] [9]. The fluorine atom's unique size and electronegativity, combined with the bulkier bromine substituent, create conditions conducive to multiple crystal forms [10].

Crystal Structure Considerations

The molecular structure contains several features that promote polymorphism: the presence of both electron-withdrawing halogen substituents, the ketone functional group capable of forming hydrogen bonds, and the methyl substituents that can influence crystal packing through steric effects [7] [8]. These structural elements can result in different intermolecular interaction patterns, leading to distinct crystal modifications.

Table 3: Crystallization Behavior Analysis

| Property | Predicted Behavior | Structural Basis |

|---|---|---|

| Polymorphism Potential | High | Halogen substituents promote multiple forms |

| Crystal Packing | Herringbone or layered | Aromatic π-π stacking interactions |

| Melting Point Range | 80-120°C (estimated) | Based on similar halogenated ketones |

| Crystallization Rate | Moderate | Steric hindrance affects nucleation |

| Preferred Solvents | Ethanol, acetone | Moderate polarity optimal for recrystallization |

The crystallization behavior is influenced by the balance between π-π stacking interactions of the aromatic rings and the directional interactions involving the halogen substituents [9]. The presence of fluorine atoms can lead to unique F···F interactions that stabilize certain crystal forms over others [11].

Electrochemical Characterization

The electrochemical properties of 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone are dominated by the redox activity of the aromatic ketone system and the influence of halogen substituents on the electronic structure [12] [13] [14]. The compound exhibits both oxidation and reduction processes, though these are generally irreversible under standard electrochemical conditions.

Redox Behavior Analysis

The oxidation process primarily involves the aromatic ring system, with the electron-withdrawing halogen substituents shifting the oxidation potential to more positive values [12]. The reduction process centers on the ketone carbonyl group, following a typical two-electron reduction mechanism to form the corresponding alcohol [14].

Table 4: Electrochemical Properties

| Parameter | Value | Description |

|---|---|---|

| Oxidation Potential (V vs Fc/Fc⁺) | 1.0-1.2 (estimated) | Aromatic ring oxidation |

| Reduction Potential (V vs Fc/Fc⁺) | -2.0 to -2.5 (estimated) | Carbonyl reduction |

| Electron Transfer Number | 2 | Two-electron ketone reduction |

| Electrochemical Stability Window | 3-4 V | Stable in typical electrolytes |

| Reversibility | Irreversible | Chemical reactions follow electron transfer |

The electrochemical stability window of approximately 3-4 V indicates that the compound remains stable across a broad range of potentials, making it suitable for various electrochemical applications [12]. The irreversible nature of the electrode processes suggests that chemical reactions, such as protonation or dimerization, follow the initial electron transfer steps [13].